Guvacoline hydrochloride

説明

特性

IUPAC Name |

methyl 1,2,3,6-tetrahydropyridine-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h3,8H,2,4-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWALOEQHJRUTKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210996 |

Source

|

| Record name | Norarecoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6197-39-3 |

Source

|

| Record name | Norarecoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006197393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norarecoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Guvacoline Hydrochloride: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline (B1596253), a pyridine (B92270) alkaloid found predominantly in the seeds of the Areca catechu and Areca triandra palms, is a compound of increasing interest due to its pharmacological activity as a muscarinic acetylcholine (B1216132) receptor agonist. This technical guide provides an in-depth overview of the natural sources of guvacoline, detailing its concentration in various plant tissues and factors influencing its abundance. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and purification of guvacoline from its natural sources, culminating in the formation of guvacoline hydrochloride. The guide also presents a diagrammatic representation of the muscarinic acetylcholine receptor signaling pathway activated by guvacoline, offering insights into its mechanism of action.

Natural Sources of Guvacoline

Guvacoline is primarily found in the nuts of the Areca catechu palm, commonly known as the betel nut tree, and in Areca triandra.[1] The concentration of guvacoline, along with other major areca alkaloids such as arecoline, arecaidine (B1214280), and guvacine, varies significantly depending on the plant species, the specific part of the plant, and the maturity of the nut.[2]

Table 1: Quantitative Data of Guvacoline and Related Alkaloids in Natural Sources

| Plant Source | Plant Part | Guvacoline Concentration (mg/g dry weight) | Other Major Alkaloids Present | Reference(s) |

| Areca catechu | Nut | 0.17 - 0.99 | Arecoline, Arecaidine, Guvacine | [3] |

| Areca catechu (unripe) | Endosperm | 3.39 | Arecoline, Arecaidine, Guvacine | [2] |

| Areca catechu (ripe) | Pericarp | 0.0175 | Arecoline, Arecaidine, Guvacine | [2] |

| Areca triandra | Not specified | Present | Arecoline, Arecaidine, Guvacine | [4] |

It is important to note that the traditional practice of chewing betel quid, which often involves the addition of slaked lime (calcium hydroxide), can lead to the hydrolysis of guvacoline to guvacine.[5]

Isolation and Purification of this compound

The isolation of guvacoline from its natural sources is a multi-step process that involves initial extraction of the total alkaloids, followed by separation of the individual alkaloids, and finally, conversion to the hydrochloride salt and purification. The following protocols are based on established principles of alkaloid chemistry.

Experimental Workflow

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Areca catechu Nuts

-

Maceration:

-

Air-dry and finely powder the Areca catechu nuts.

-

Macerate the powdered nuts in methanol (B129727) (1:10 w/v) for 72 hours at room temperature with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the methanolic extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

-

Protocol 2: Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

-

Acidification:

-

Dissolve the crude methanolic extract in 2% sulfuric acid.

-

Filter the acidic solution to remove any insoluble material.

-

-

Defatting:

-

Extract the acidic solution with an equal volume of diethyl ether or hexane (B92381) three times to remove fats and other non-polar compounds. Discard the organic layers.

-

-

Basification and Extraction:

-

Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonium (B1175870) hydroxide.

-

Extract the alkaline solution with an equal volume of dichloromethane (B109758) or chloroform (B151607) three times. The free base alkaloids will partition into the organic layer.

-

-

Concentration:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic extract under reduced pressure to yield the crude total alkaloid extract.

-

Protocol 3: Isolation of Guvacoline by Column Chromatography

-

Stationary Phase Preparation:

-

Prepare a silica gel (60-120 mesh) slurry in a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and pack it into a glass column.

-

-

Sample Loading:

-

Dissolve the crude total alkaloid extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then carefully load the dried, alkaloid-adsorbed silica gel onto the top of the prepared column.

-

-

Elution:

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by ethyl acetate:methanol).

-

The separation of the four major areca alkaloids (arecoline, guvacoline, arecaidine, and guvacine) will occur based on their polarity differences. Arecoline and guvacoline, being esters, are less polar than their corresponding carboxylic acids, arecaidine and guvacine.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., chloroform:methanol:ammonia) and a visualizing agent (e.g., Dragendorff's reagent).

-

Pool the fractions containing pure guvacoline.

-

Protocol 4: Conversion to this compound and Purification

-

Salt Formation:

-

Dissolve the purified guvacoline base in anhydrous ethanol.

-

Cool the solution in an ice bath and add a calculated amount of concentrated hydrochloric acid dropwise with stirring.

-

-

Crystallization:

-

Allow the solution to stand at a low temperature (e.g., 4°C) to facilitate the crystallization of this compound.

-

-

Purification:

-

Collect the crystals by filtration and wash them with a small amount of cold anhydrous ethanol.

-

Recrystallize the this compound from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain a highly purified product.

-

-

Drying and Storage:

-

Dry the purified crystals under vacuum.

-

Store the final product in a desiccator to prevent moisture absorption.

-

Signaling Pathway of Guvacoline

Guvacoline acts as a full agonist at muscarinic acetylcholine receptors (mAChRs).[2] These are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and thus activate distinct signaling cascades.

Diagram of Muscarinic Acetylcholine Receptor Signaling Pathways

Caption: Guvacoline's activation of muscarinic receptor signaling pathways.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The quantitative data presented highlights the variability of guvacoline content in its natural sources, which is a critical consideration for efficient extraction. The outlined experimental protocols offer a robust framework for researchers to obtain pure this compound for further pharmacological and drug development studies. The visualization of the muscarinic signaling pathway provides a clear understanding of the molecular mechanisms underlying the physiological effects of guvacoline. This information is intended to serve as a valuable resource for scientists working on the exploration and utilization of this promising natural compound.

References

Guvacoline hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline (B1596253) hydrochloride, the hydrochloride salt of the pyridine (B92270) alkaloid guvacoline, is a compound of significant interest in neuropharmacology. As a non-selective muscarinic acetylcholine (B1216132) receptor agonist, it serves as a valuable tool for studying the cholinergic system. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological actions of guvacoline hydrochloride, intended to support research and drug development endeavors.

Chemical Structure and Properties

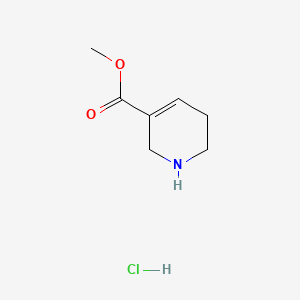

This compound is the methylated form of guvacine (B1672442), another alkaloid found in the areca nut.[1] Its chemical structure consists of a tetrahydropyridine (B1245486) ring with a methyl ester group at the C3 position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

Figure 1. Chemical Structure of Guvacoline.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride | |

| Synonyms | Norarecoline hydrochloride, Guvacine methyl ester hydrochloride | [2] |

| CAS Number | 6197-39-3 | [3] |

| Molecular Formula | C₇H₁₂ClNO₂ | [3] |

| Molecular Weight | 177.63 g/mol | [2] |

| Melting Point | 121-122 °C | [4] |

| Solubility | Soluble in DMSO | [4] |

| pKa (estimated) | 7.0 - 9.0 (Estimated based on similar tetrahydropyridine derivatives) | [5][6][7][8] |

Synthesis

Proposed Synthesis Workflow:

Experimental Protocol: Esterification of Guvacine (General Procedure)

A detailed experimental protocol for the specific synthesis of guvacoline is not available. However, a general procedure for the esterification of a carboxylic acid like guvacine would typically involve the following steps. Note: This is a generalized protocol and would require optimization for the specific synthesis of guvacoline.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guvacine in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas, to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a suitable base, such as sodium bicarbonate solution. Extract the guvacoline free base into an organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude guvacoline. The crude product can be further purified by column chromatography.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified guvacoline free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same or a miscible solvent dropwise until precipitation is complete.

-

Isolation: Collect the precipitated this compound by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Guvacoline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~3.0-3.5 (m) | ~45-50 |

| H4 | ~2.2-2.6 (m) | ~25-30 |

| H5 | ~3.0-3.5 (m) | ~50-55 |

| H6 | ~6.8-7.2 (t) | ~135-140 |

| OCH₃ | ~3.7 (s) | ~51-53 |

| C=O | - | ~165-170 |

| C3 | - | ~125-130 |

Experimental Protocol: NMR Spectroscopy (General Procedure)

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a hydrochloride salt like this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. Typical parameters include a 30-45° pulse, a larger spectral width (e.g., 0-200 ppm), a relaxation delay of 2-10 seconds, and a significantly larger number of scans compared to the ¹H spectrum.

Infrared (IR) Spectroscopy

A specific experimental FTIR spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (secondary amine salt) | 2700-2250 (broad) |

| C=O stretch (ester) | 1750-1735 |

| C=C stretch (alkene) | 1680-1620 |

| C-O stretch (ester) | 1300-1000 |

| C-N stretch (amine) | 1250-1020 |

Experimental Protocol: FTIR Spectroscopy (General Procedure)

A general protocol for obtaining an FTIR spectrum of a solid sample like this compound using the KBr pellet method would be:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of guvacoline has been reported.[10] The fragmentation pattern upon electron ionization (EI) can provide valuable structural information.

Mass Spectrum Analysis:

The mass spectrum of guvacoline shows a molecular ion peak ([M]⁺) at m/z 141, corresponding to the molecular weight of the free base. Key fragmentation patterns of tetrahydropyridine and ester functionalities are expected.

Expected Fragmentation Pathways:

-

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 110.

-

Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment ion at m/z 82.

-

Retro-Diels-Alder reaction: Cleavage of the tetrahydropyridine ring can occur, leading to various smaller fragments.

-

Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for amines.[11]

Experimental Protocol: Mass Spectrometry (General Procedure)

A general protocol for obtaining an EI mass spectrum would involve:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Pharmacological Properties and Mechanism of Action

Guvacoline is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[12] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes.[13][14][15]

Muscarinic Receptor Binding

The affinity of guvacoline for the different muscarinic receptor subtypes (M1-M5) can be determined using radioligand binding assays.

Experimental Protocol: Muscarinic Receptor Binding Assay (General Procedure)

A typical competition binding assay to determine the affinity of this compound for muscarinic receptors would involve the following steps:[16][17][18][19]

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway

As a muscarinic agonist, guvacoline activates downstream signaling pathways upon binding to mAChRs. The specific pathway activated depends on the receptor subtype. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[20][21]

Gq/11-Mediated Signaling Pathway (Activated by M1, M3, M5 receptors):

Upon binding of guvacoline to M1, M3, or M5 receptors, the associated Gq protein is activated.[22] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[23][24]

Conclusion

This compound is a key pharmacological tool for the investigation of the cholinergic system. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and mechanism of action. The provided data and experimental protocols are intended to facilitate further research into the therapeutic potential and physiological roles of this important muscarinic agonist.

References

- 1. Guvacoline - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Methyl 1,2,5,6-Tetrahydropyridine-3-carboxylate Hydrochloride CAS#: 6197-39-3 [m.chemicalbook.com]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. researchgate.net [researchgate.net]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jackwestin.com [jackwestin.com]

- 14. Khan Academy [khanacademy.org]

- 15. G protein coupled receptor structure and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. portlandpress.com [portlandpress.com]

- 20. youtube.com [youtube.com]

- 21. Activation of muscarinic M1 receptors by acetylcholine to increase glucose uptake into cultured C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Reactome | Liganded Gi-activating GPCR acts as a GEF for Gi [reactome.org]

- 23. Differential Effects of Allosteric M1 Muscarinic Acetylcholine Receptor Agonists on Receptor Activation, Arrestin 3 Recruitment, and Receptor Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

Guvacoline Hydrochloride: A Technical Guide to its Muscarinic Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline (B1596253), a pyridine (B92270) alkaloid found in the areca nut, is a known agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). As a demethylated analog of arecoline (B194364), it shares structural similarities and pharmacological activities, albeit with reported lower potency. This technical guide provides a comprehensive overview of the muscarinic receptor agonist activity of guvacoline hydrochloride. It includes available quantitative data on its potency, detailed methodologies for key experimental assays used to characterize muscarinic agonists, and visualizations of the associated signaling pathways and experimental workflows. Due to the limited availability of subtype-specific binding and functional data for guvacoline, information on the closely related compound arecoline is also presented for comparative purposes.

Introduction

This compound, also known as norarecoline hydrochloride, is a natural compound that has been identified as an agonist at muscarinic acetylcholine receptors[1]. These receptors, belonging to the G protein-coupled receptor (GPCR) superfamily, are integral to a wide range of physiological functions mediated by the parasympathetic nervous system. Five distinct subtypes of muscarinic receptors have been identified (M1-M5), each with unique tissue distribution and downstream signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

The agonist activity of guvacoline at these receptors makes it a molecule of interest for pharmacological research and potential therapeutic development. Understanding its potency and selectivity profile across the different muscarinic receptor subtypes is crucial for elucidating its mechanism of action and predicting its physiological effects.

Quantitative Data on Muscarinic Receptor Activity

Quantitative analysis of a ligand's interaction with its receptor is fundamental to understanding its pharmacological profile. Key parameters include the binding affinity (Ki), which measures the strength of the interaction between the ligand and the receptor, and the functional potency (EC50 or IC50), which quantifies the concentration of the ligand required to elicit a half-maximal response.

Guvacoline Potency Data

Direct quantitative data for guvacoline's binding affinity and functional potency across all five human muscarinic receptor subtypes are limited in the publicly available literature. However, studies on isolated tissues have provided valuable insights into its activity.

| Preparation | Predominant Receptor Subtype | Parameter | Value | Reference |

| Rat Ileum | M3 | pD2 | 6.09 | [1] |

| Electrically Paced Rat Left Atria | M2 | pD2 | 8.07 | [1] |

pD2 is the negative logarithm of the EC50 value.

These findings suggest that guvacoline acts as a full agonist at both atrial and ileal muscarinic receptors[1]. The higher pD2 value in the atria suggests a greater potency at the M2 receptor subtype compared to the M3 subtype in the ileum. It has been noted that guvacoline is less potent than its methylated counterpart, arecoline, by up to 15-fold[1].

Arecoline Potency Data (for comparison)

Given the structural similarity and shared biological origin, the pharmacological data for arecoline can provide a useful reference for understanding the potential activity profile of guvacoline.

| Receptor Subtype | Parameter | Value (nM) | Reference |

| M1 | EC50 | 7 | |

| M2 | EC50 | 95 | |

| M3 | EC50 | 11 | |

| M4 | EC50 | 410 | |

| M5 | EC50 | 69 |

These values indicate that arecoline is a potent agonist at M1 and M3 receptors, with lower potency at M2, M5, and particularly M4 receptors.

Experimental Protocols

The characterization of muscarinic receptor agonists like guvacoline involves a variety of in vitro assays. The following sections detail the general methodologies for three key experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing individual human M1, M2, M3, M4, or M5 muscarinic receptors.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

-

This compound solutions of varying concentrations.

-

Non-specific binding control: Atropine (high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a high concentration of atropine.

-

Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of guvacoline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G proteins coupled to muscarinic receptors.

Materials:

-

Membrane preparations from cells expressing M1-M5 receptors.

-

[35S]GTPγS.

-

This compound solutions of varying concentrations.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubation: Incubate the membrane preparations with GDP to ensure that the G proteins are in their inactive, GDP-bound state.

-

Incubation: Add varying concentrations of this compound and a fixed concentration of [35S]GTPγS to the pre-incubated membranes.

-

Reaction Termination: After a defined incubation period at a controlled temperature (e.g., 30°C), terminate the reaction by rapid filtration through glass fiber filters.

-

Washing and Counting: Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of guvacoline to generate a dose-response curve. From this curve, the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) can be determined.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors (M1, M3, M5).

Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization through M1, M3, and M5 muscarinic receptors.

Materials:

-

Intact cells expressing M1, M3, or M5 receptors.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for a specific duration (e.g., 30-60 minutes) at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Agonist Addition: Place the plate in a fluorometric reader and add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Determine the peak fluorescence response for each concentration of guvacoline. Plot the peak response against the guvacoline concentration to obtain a dose-response curve, from which the EC50 value can be calculated.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling cascades and experimental procedures can aid in understanding the complex processes involved in characterizing guvacoline's muscarinic receptor activity.

Muscarinic Receptor Signaling Pathways

Caption: Signaling pathways of M1/M3/M5 and M2/M4 muscarinic receptors activated by guvacoline.

Radioligand Binding Assay Workflow

Caption: Experimental workflow for a radioligand binding assay.

GTPγS Binding Assay Workflow

Caption: Experimental workflow for a GTPγS binding assay.

Calcium Mobilization Assay Workflow

Caption: Experimental workflow for a calcium mobilization assay.

Conclusion

This compound is a full agonist at muscarinic acetylcholine receptors, with evidence suggesting a degree of selectivity, particularly a higher potency at M2 receptors compared to M3 receptors in isolated tissue preparations. While comprehensive quantitative data on its binding affinities and functional potencies across all five human muscarinic receptor subtypes remains to be fully elucidated, the available information, supplemented by data from its close analog arecoline, provides a valuable foundation for further investigation. The experimental protocols detailed in this guide offer a systematic approach for the comprehensive characterization of guvacoline's muscarinic agonist profile. Such studies are essential for a deeper understanding of its pharmacological properties and for exploring its potential as a pharmacological tool or therapeutic agent. Further research focusing on the subtype selectivity of guvacoline using cloned human receptors is warranted to build a more complete and precise pharmacological profile.

References

Guvacoline Hydrochloride: A Comprehensive Pharmacological and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline (B1596253) hydrochloride, a pyridine (B92270) alkaloid found in the nuts of Areca catechu, is a compound of growing interest in pharmacological research. As a muscarinic acetylcholine (B1216132) receptor agonist, it shares structural similarities with arecoline, the primary psychoactive component of the areca nut. However, emerging evidence suggests a distinct pharmacological profile for guvacoline, necessitating a thorough understanding of its properties for potential therapeutic applications and risk assessment. This technical guide provides an in-depth overview of the pharmacology and toxicology of guvacoline hydrochloride, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Pharmacological Profile

Mechanism of Action

Guvacoline acts as a full agonist at muscarinic acetylcholine receptors (mAChRs), though it is reported to be less potent than arecoline.[1] Unlike arecoline, guvacoline appears to lack significant activity at nicotinic acetylcholine receptors.[2] Muscarinic receptors are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes. There are five subtypes of muscarinic receptors (M1-M5), and the specific downstream effects of guvacoline are dependent on the receptor subtype and the G protein to which it couples.

-

M1, M3, and M5 Receptors: These receptors typically couple to Gq/11 proteins.[3][4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[3][4] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The following diagram illustrates the general signaling pathways for muscarinic receptors.

References

- 1. mdpi.com [mdpi.com]

- 2. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptors: structural basis of ligand binding and G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Biological Effects of Guvacoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline (B1596253) hydrochloride, a pyridine (B92270) alkaloid identified in Areca triandra, is a compound of growing interest in pharmacological research.[1] As the N-demethylated analogue of arecoline (B194364), it shares a structural relationship with the primary psychoactive component of the areca nut.[2] Initial investigations have characterized guvacoline as a full agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), with activity observed at both atrial and ileal receptors.[1][2] This technical guide provides a comprehensive overview of the foundational studies on the biological effects of guvacoline hydrochloride, with a focus on its in vitro pharmacology, metabolic fate, and the activities of its primary metabolite. The information is presented to support further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from initial in vitro studies of guvacoline and its metabolite, guvacine (B1672442).

Table 1: Muscarinic Receptor Agonist Potency of Guvacoline

| Compound | Preparation | Agonist Activity (pD₂ Value) | Potency Relative to Arecoline | Reference |

| Guvacoline (Norarecoline) | Rat Ileum | 6.09 - 8.07 | Up to 15-fold less potent | [2] |

| Guvacoline (Norarecoline) | Rat Atria (electrically paced) | 6.09 - 8.07 | Up to 15-fold less potent | [2] |

The pD₂ value is the negative logarithm of the EC₅₀ value, representing the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: GABA Transporter Inhibition by Guvacine

| Compound | Transporter Subtype | Inhibitory Activity (IC₅₀ Value) |

| Guvacine | Rat GAT-1 | 39 µM |

| Guvacine | Rat GAT-2 | 58 µM |

| Guvacine | Rat GAT-3 | 378 µM |

The IC₅₀ value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Muscarinic Agonist Activity Assessment in Isolated Rat Ileum

This protocol outlines a general method for determining the muscarinic agonist activity of this compound based on standard isolated tissue bath techniques.

Objective: To determine the potency (pD₂) and efficacy of this compound as a muscarinic agonist by measuring the contractile response of isolated rat ileum smooth muscle.

Materials:

-

Male Wistar rats (200-250 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

-

This compound stock solution

-

Acetylcholine (as a reference agonist)

-

Atropine (as a competitive antagonist)

-

Isolated organ bath system with a thermostat and aeration

-

Isotonic transducer and data acquisition system

Procedure:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized rat and placed in aerated Tyrode's solution. The lumen is gently flushed to remove contents, and the mesentery is trimmed. A 2-3 cm segment is prepared for mounting.

-

Mounting: The ileum segment is suspended in an organ bath containing Tyrode's solution at 37°C, continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂). One end is attached to a fixed hook, and the other to an isotonic transducer. An initial tension of 0.5-1.0 g is applied.

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution being replaced every 15 minutes.

-

Cumulative Concentration-Response Curve:

-

A stable baseline is recorded.

-

This compound is added to the bath in a cumulative manner, with concentrations increasing in logarithmic increments (e.g., 1 nM to 100 µM).

-

The contractile response is recorded after each addition until a maximal response is achieved.

-

-

Data Analysis:

-

Contractile responses are expressed as a percentage of the maximal response to a reference full agonist like acetylcholine.

-

A concentration-response curve is generated by plotting the percentage of maximal response against the logarithm of the molar concentration of guvacoline.

-

The pD₂ value is determined from the resulting sigmoidal curve.

-

In Vitro Hydrolysis of Guvacoline

This protocol describes a general method for assessing the metabolic conversion of guvacoline to guvacine in a liver microsome preparation.[3]

Objective: To determine the kinetic parameters of guvacoline hydrolysis to guvacine by human liver microsomes (HLM).[3]

Materials:

-

Human liver microsomes (HLM)

-

This compound

-

Phosphate buffer

-

HPLC-PDA system with an ion-exchange column

-

Incubator/shaking water bath

Procedure:

-

Reaction Setup: Reactions are conducted in a buffered suspension of HLM under simulated physiological conditions (e.g., 37°C).[3]

-

Incubation: A range of guvacoline concentrations (e.g., 10-8000 µM) are incubated with the HLM for a set period.[3]

-

Sample Analysis: The formation of the metabolite, guvacine, is quantified using an HPLC-PDA assay with ion-exchange chromatography.[3]

-

Kinetic Analysis: The rate of guvacine formation at different guvacoline concentrations is used for enzyme kinetic curve fitting (e.g., Michaelis-Menten kinetics) to determine parameters such as Vmax and Km.[3]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathway

Guvacoline, as a muscarinic agonist, is predicted to activate downstream signaling cascades upon binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling. The specific pathway depends on the G-protein subtype to which the receptor is coupled (Gq/11 or Gi/o).

Caption: Muscarinic receptor signaling cascade initiated by Guvacoline.

Experimental Workflow: In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel muscarinic agonist like guvacoline.

Caption: In vitro characterization workflow for this compound.

Metabolism and Biological Activity of Guvacine

Initial studies have shown that guvacoline undergoes hydrolysis to its corresponding carboxylate metabolite, guvacine.[3] This metabolic conversion is a critical aspect of its biological activity profile, as guvacine itself is an active compound. Guvacine is a potent inhibitor of GABA reuptake, primarily through its action on the GAT-1, GAT-2, and GAT-3 transporters. This activity is distinct from the muscarinic agonism of the parent compound, guvacoline.

In Vivo Effects

Currently, there is a limited body of research on the in vivo effects of isolated this compound. Most in vivo studies have focused on the administration of areca nut extracts or arecoline. Based on its in vitro profile, it can be hypothesized that systemically administered guvacoline would elicit parasympathomimetic effects due to its muscarinic agonist activity. Furthermore, its metabolism to guvacine, a GABA reuptake inhibitor, suggests potential modulatory effects on the central nervous system, although the extent of its blood-brain barrier penetration is not well characterized. Further in vivo studies are warranted to elucidate the specific physiological and behavioral effects of this compound.

Conclusion

Initial studies reveal that this compound is a full agonist at muscarinic receptors, albeit with lower potency than its N-methylated counterpart, arecoline. Its primary metabolite, guvacine, exhibits a distinct pharmacological profile as a GABA reuptake inhibitor. The provided data and protocols offer a foundational understanding for researchers and drug development professionals. Further investigations, particularly comprehensive in vivo studies and receptor subtype selectivity profiling, are necessary to fully delineate the therapeutic potential and toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for Guvacoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline (B1596253) hydrochloride is a pyridine (B92270) alkaloid found in the nuts of Areca catechu. It is an analog of arecoline (B194364) and functions as a full agonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly in atrial and ileal tissues[1][2][3]. These application notes provide a summary of its pharmacological data and detailed protocols for its experimental use.

Data Presentation

The following table summarizes the reported pharmacological activity of Guvacoline.

| Parameter | Value | Tissue/Receptor | Reference |

| pD2 | 6.09-8.07 | Rat Ileum and Atria (Muscarinic Receptors) | [4] |

Signaling Pathways

Guvacoline, as a muscarinic receptor agonist, primarily exerts its effects through the activation of G-protein coupled receptors. In tissues like the ileum, this involves both M2 and M3 receptor subtypes, leading to a cascade of intracellular events. Additionally, its potential interaction with acetylcholinesterase suggests an indirect cholinomimetic effect.

Experimental Protocols

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol is adapted from standard radioligand binding assays for muscarinic receptors and can be used to determine the binding affinity (Ki) of Guvacoline hydrochloride for different muscarinic receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic receptors.

Materials:

-

Membrane preparations from cells expressing a specific muscarinic receptor subtype (e.g., CHO or HEK cells transfected with M1, M2, or M3 receptors).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

-

This compound.

-

Atropine (B194438) (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO) and make serial dilutions in the binding buffer to obtain a range of concentrations.

-

Prepare a stock solution of the radioligand at a concentration of approximately 1 nM in the binding buffer.

-

Prepare a high concentration solution of atropine (e.g., 1 µM) for determining non-specific binding.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

Non-specific Binding: Add 50 µL of atropine solution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

This compound Competition: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Guinea Pig Ileum Functional Assay

This ex vivo protocol is used to assess the contractile effect of this compound on smooth muscle, which is rich in M2 and M3 muscarinic receptors.

Objective: To determine the potency (EC50 or pD2) and efficacy of this compound in inducing contraction of guinea pig ileum.

Materials:

-

Male guinea pig (250-350 g).

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6).

-

This compound.

-

Acetylcholine (as a reference agonist).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

-

Carbogen gas (95% O₂ / 5% CO₂).

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved institutional guidelines.

-

Isolate a segment of the terminal ileum and place it in a petri dish containing warm, carbogen-aerated Tyrode's solution.

-

Carefully remove the mesentery and cut the ileum into segments of approximately 2-3 cm.

-

-

Organ Bath Setup:

-

Mount each ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Experimental Protocol:

-

After equilibration, record a stable baseline.

-

Construct a cumulative concentration-response curve for this compound. Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.

-

After the maximum response is achieved, wash the tissue repeatedly with Tyrode's solution until the baseline tension is restored.

-

(Optional) Construct a concentration-response curve for acetylcholine as a positive control.

-

-

Data Analysis:

-

Measure the amplitude of the contraction at each concentration of this compound.

-

Express the responses as a percentage of the maximum response obtained with a reference agonist (e.g., acetylcholine) or the maximum response to this compound itself.

-

Plot the percentage response against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximum response (Emax) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the pD2 value as -log(EC50).

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for and quantify the AChE inhibitory activity of compounds.

Objective: To determine the IC50 value of this compound for AChE inhibition.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant).

-

Acetylthiocholine iodide (ATCI) - substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent.

-

This compound.

-

Donepezil or other known AChE inhibitor (as a positive control).

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

-

96-well microplate reader.

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and the positive control in the appropriate solvent and make serial dilutions in phosphate buffer.

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Control (100% activity): Add 50 µL of phosphate buffer, 25 µL of AChE solution, and 25 µL of DTNB solution.

-

Test Compound: Add 50 µL of each this compound dilution, 25 µL of AChE solution, and 25 µL of DTNB solution.

-

Positive Control: Add 50 µL of each positive control dilution, 25 µL of AChE solution, and 25 µL of DTNB solution.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Initiation of Reaction: Add 25 µL of ATCI solution to all wells to start the reaction.

-

Measurement: Immediately start monitoring the change in absorbance at 412 nm every minute for 15-20 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration that causes 50% inhibition of AChE activity) from the resulting dose-response curve.

-

References

Application Notes and Protocols for In Vivo Studies of Guvacoline Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline (B1596253) is a pyridine (B92270) alkaloid found in the nut of the areca palm (Areca catechu), which is chewed by millions of people worldwide for its psychoactive effects.[1][2] While arecoline (B194364) is the most abundant and studied alkaloid in areca nuts, guvacoline is also considered to have psychoactive properties.[1][3] These application notes compile the currently available information on guvacoline and provide generalized protocols that can be adapted for in vivo studies in mouse models to investigate its pharmacological effects. It is important to note that, to date, there is a significant lack of specific in vivo studies on guvacoline hydrochloride in mouse models in publicly available research. Much of the existing research focuses on the related alkaloid, arecoline, or utilizes non-murine models such as zebrafish.

Known Biological Activity and Hypothesized Mechanism of Action

Guvacoline is structurally related to arecoline and is believed to act on the central nervous system.[1] It is hypothesized that guvacoline may exert its effects by modulating cholinergic neurotransmission. One proposed mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh).[4] Inhibition of AChE would lead to increased levels of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.[4] This is predicted to activate the parasympathetic nervous system.[4]

In zebrafish models, guvacoline has been shown to decrease exploration activity and social interaction.[1] It has also been observed to affect shoaling behavior, causing fish to swim closer to each other.[1] These findings in a high-throughput vertebrate model suggest that guvacoline possesses psychoactive properties that warrant further investigation in mammalian models.

Data from In Vivo Studies

Currently, there is a paucity of quantitative data from in vivo studies of this compound in mouse models. The tables below are presented as templates for how data could be structured once such research is conducted. For context, some data on the effects of the related alkaloid, arecoline, in mice are included.

Table 1: Template for Behavioral Effects of this compound in Mice

| Behavioral Test | Dose (mg/kg, i.p.) | Key Findings |

| Open Field Test | Data not available | Hypothesized to affect locomotor activity and exploration. |

| Elevated Plus Maze | Data not available | May modulate anxiety-like behaviors. |

| Social Interaction Test | Data not available | Based on zebrafish data, may alter social behaviors. |

Table 2: Effects of Arecoline on Locomotor Activity in Mice (for reference)

| Mouse Strain | Dose (mg/kg) | Route | Observation |

| Not Specified | 0.25 - 1 | Not Specified | Slight enhancement of locomotor activity.[5] |

| NZB/B1NJ & C57BL/6NNia | 0.64 - 2.5 | Not Specified | Decreased locomotor activity.[5] |

| NZB/B1NJ & C57BL/6NNia | 5.0 - 20.0 | Not Specified | Increased locomotor activity.[5] |

Table 3: Template for Neurochemical Effects of this compound in Mouse Brain Regions

| Brain Region | Dose (mg/kg, i.p.) | Neurotransmitter | Percent Change from Control |

| Prefrontal Cortex | Data not available | Acetylcholine | Hypothesized to increase |

| Striatum | Data not available | Dopamine | Effect unknown |

| Hippocampus | Data not available | Serotonin | Effect unknown |

| Nucleus Accumbens | Data not available | GABA | Effect unknown |

Table 4: Effects of Arecoline on Serum Neurotransmitter Levels in Mice (for reference)

| Neurotransmitter | Effect | p-value |

| 5-Hydroxytryptamine (5-HT) | Decreased | < 0.05[6] |

| Dopamine (DA) | Increased | < 0.001[6] |

| Brain-Derived Neurotrophic Factor (BDNF) | Increased | < 0.001[6] |

| γ-aminobutyric acid (GABA) | No significant change | > 0.05[6] |

Experimental Protocols

The following are generalized protocols for conducting in vivo studies in mice to assess the behavioral and neurochemical effects of a novel compound like this compound. These should be adapted and refined based on preliminary dose-finding studies and specific research questions.

Protocol 1: Assessment of Locomotor Activity in an Open Field Test

-

Animals: Adult male C57BL/6J mice (8-12 weeks old) are commonly used. House animals individually for at least one week before testing to allow for acclimatization. Maintain a 12:12 hour light:dark cycle with ad libitum access to food and water.

-

Drug Preparation: Dissolve this compound in sterile 0.9% saline. Prepare fresh on the day of the experiment.

-

Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection in a volume of 10 ml/kg body weight.

-

Open Field Test:

-

30 minutes post-injection, place the mouse in the center of an open field arena (e.g., 40 x 40 x 30 cm).

-

Allow the mouse to explore freely for 30 minutes.

-

Record the session using an overhead video camera.

-

Analyze the video using automated tracking software (e.g., Any-maze, EthoVision) to quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

-

Data Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the different dose groups to the vehicle control group.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Analysis

-

Animals and Surgery:

-

Use adult male mice as described above.

-

Anesthetize the mouse with isoflurane (B1672236) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula to the skull with dental cement.

-

Allow the animals to recover for at least 48-72 hours post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µl/min).

-

Collect baseline dialysate samples every 20 minutes for at least 1 hour.

-

Administer this compound (i.p.) at the desired dose.

-

Continue to collect dialysate samples for at least 2-3 hours post-injection.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for neurotransmitter content (e.g., acetylcholine, dopamine, serotonin) using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline average. Use a repeated-measures ANOVA to analyze the time course of neurotransmitter changes.

Visualizations

Caption: Hypothesized signaling pathway of this compound.

Caption: General experimental workflow for in vivo mouse studies.

Conclusion and Future Directions

The study of this compound in vivo in mouse models represents a significant research gap. While related compounds have been investigated and preliminary data from other species exist, dedicated studies in mice are necessary to elucidate the specific behavioral, neurochemical, and potential therapeutic or toxicological effects of this compound. The protocols and frameworks provided here offer a starting point for researchers to design and conduct rigorous investigations into the pharmacology of guvacoline. Future studies should focus on establishing a clear dose-response relationship for its effects on locomotor activity, anxiety, and social behavior, as well as definitively identifying its molecular targets and effects on various neurotransmitter systems in the mammalian brain.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical Assessment Suggests Locomotion Hyperactivity in Zebrafish Triggered by Arecoline Might Be Associated with Multiple Muscarinic Acetylcholine Receptors Activation [mdpi.com]

- 6. Arecoline Triggers Psychostimulant Responses by Modulating the Intestinal Microbiota to Influence Neurotransmitter Levels and Digestive Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Guvacoline Hydrochloride in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guvacoline hydrochloride is a pyridine (B92270) alkaloid found in the nuts of the Areca catechu palm, commonly known as the betel nut. It is a known agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) and is structurally related to other areca alkaloids such as arecoline.[1] These application notes provide detailed protocols for the preparation of this compound solutions for use in a variety of in vitro and in vivo experimental settings. Additionally, this document summarizes key quantitative data and outlines the primary signaling pathways associated with Guvacoline's mechanism of action.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for accurate solution preparation and storage.

| Property | Value | Reference |

| Synonyms | Norarecoline hydrochloride, Guvacine methyl ester hydrochloride | [2] |

| CAS Number | 6197-39-3 | [2][3] |

| Molecular Formula | C₇H₁₁NO₂·HCl | [2] |

| Molecular Weight | 177.63 g/mol | [2][3] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98% (commonly available) | [3] |

Quantitative Data Summary

The following table summarizes the available quantitative data regarding the biological activity of Guvacoline. Researchers should note that specific EC₅₀ and IC₅₀ values can vary depending on the experimental system (e.g., cell type, tissue origin, assay conditions).

| Parameter | Target | Value | Species/System | Reference |

| pD₂ | Atrial Muscarinic Receptors | 6.09 - 8.07 | Rat | [2] |

| pD₂ | Ileal Muscarinic Receptors | 6.09 - 8.07 | Rat | [2] |

| IC₅₀ | Cell Viability | 2.1 mM | Human Buccal Epithelial Cells | [2] |

| EC₅₀ (estimated from pD₂) | Muscarinic Receptors | ~85 nM - 8.1 µM | Rat | [5][6] |

Note: pD₂ is the negative logarithm of the EC₅₀. A higher pD₂ value indicates greater potency. The EC₅₀ range was estimated from the provided pD₂ range.

Signaling Pathways

Guvacoline acts as an agonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5) which couple to different G-proteins to initiate downstream signaling cascades. M1, M3, and M5 receptors primarily couple through Gαq, while M2 and M4 receptors couple through Gαi.

Caption: Muscarinic Receptor Signaling Pathways Activated by Guvacoline.

Experimental Protocols

Safety Precautions

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling this compound. Work in a well-ventilated area or a chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. Consult the Safety Data Sheet (SDS) for complete safety information.[4][5][7][8]

Preparation of Stock Solutions for In Vitro Experiments

Stock solutions of this compound should be prepared in a suitable solvent and stored under appropriate conditions to maintain stability.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile deionized water

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Sterile polypropylene (B1209903) centrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Solvent Selection: this compound is soluble in DMSO (up to 100 mg/mL), water (up to 100 mg/mL), and ethanol.[4] For cell culture experiments, DMSO is a common choice for initial stock solutions.

-

Calculation: Determine the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM, 50 mM, or 100 mM).

-

Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

Dissolution:

-

Weigh the calculated amount of this compound powder in a sterile tube.

-

Add the appropriate volume of the chosen solvent (e.g., DMSO).

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[9]

-

-

Sterilization: If preparing an aqueous stock solution (water or PBS) for direct application to sterile cultures, it is recommended to sterilize the solution by filtering it through a 0.22 µm syringe filter.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store DMSO stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[9]

-

Store aqueous stock solutions at -20°C.

-

Caption: Workflow for Preparing In Vitro Stock Solutions.

Preparation of Working Solutions for Cell-Based Assays

Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.

Protocol:

-

Thaw a single aliquot of the stock solution at room temperature.

-

Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.

-

Formula (Dilution): C₁V₁ = C₂V₂

-

C₁ = Concentration of stock solution

-

V₁ = Volume of stock solution to add

-

C₂ = Desired final concentration

-

V₂ = Final volume of the working solution

-

-

-

Add the calculated volume of the stock solution to the cell culture medium or assay buffer.

-

Mix thoroughly by gentle pipetting or inversion.

-

Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium/buffer with the same final solvent concentration) should always be included in experiments.

Typical Concentration Range for In Vitro Assays: The optimal concentration of this compound will vary depending on the specific assay and cell type. Based on its estimated EC₅₀ values, a starting concentration range of 100 nM to 100 µM is recommended for initial dose-response experiments in functional assays such as calcium flux or cAMP measurement.

Preparation of Formulations for In Vivo Experiments

For animal studies, this compound needs to be formulated in a vehicle that is safe for administration (e.g., oral gavage, intraperitoneal injection).

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween-80

-

Saline (0.9% NaCl), sterile

-

Sterile tubes and syringes

Protocol for a Common In Vivo Formulation (e.g., for Oral Administration): [9]

This protocol describes the preparation of a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Preparation of Drug-DMSO Solution:

-

Weigh the required amount of this compound.

-

Dissolve it in a volume of DMSO that will constitute 10% of the final total volume. For example, to prepare 1 mL of the final formulation, dissolve the drug in 100 µL of DMSO.

-

-

Addition of PEG300:

-

To the drug-DMSO solution, add PEG300 to a final concentration of 40% (e.g., 400 µL for a 1 mL final volume).

-

Mix thoroughly until a clear solution is obtained.

-

-

Addition of Tween-80:

-

Add Tween-80 to a final concentration of 5% (e.g., 50 µL for a 1 mL final volume).

-

Mix well.

-

-

Addition of Saline:

-

Add saline to bring the formulation to the final volume (e.g., 450 µL for a 1 mL final volume).

-

Mix until the solution is homogeneous.

-

Important Considerations for In Vivo Formulations:

-

The solubility of this compound in this vehicle is reported to be ≥ 2.5 mg/mL.[9]

-

Always prepare fresh formulations on the day of the experiment.

-

The order of solvent addition is critical for proper dissolution.

-

A vehicle control group (receiving the formulation without this compound) must be included in all animal experiments.

Caption: Workflow for Preparing an In Vivo Formulation.

References

- 1. Guanylnucleotide specificity for muscarinic receptor inhibitory coupling to cardiac adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mycalpharm.com [mycalpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Understanding pA2 and pD2' Values: Calculation and Significance in Pharmacology | PDF [slideshare.net]

Application Notes and Protocols for Guvacoline Hydrochloride Agonist Binding Assay

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Guvacoline (B1596253) hydrochloride is a pyridine (B92270) alkaloid found in the nuts of Areca catechu. It is a known agonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors (GPCRs) integral to the parasympathetic nervous system.[1][2] These receptors are involved in a myriad of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate regulation. Guvacoline has been shown to act as a full agonist at both atrial (predominantly M2 subtype) and ileal (predominantly M3 subtype) muscarinic receptors.[1][2][3] Understanding the binding characteristics of guvacoline hydrochloride to its receptor targets is crucial for elucidating its pharmacological profile and for the development of novel therapeutics.

This document provides a detailed protocol for a competitive radioligand receptor binding assay to determine the affinity of this compound for the M3 muscarinic acetylcholine receptor. Additionally, it presents available quantitative data on guvacoline's activity and visual representations of the experimental workflow and the M3 receptor signaling pathway.

Data Presentation

The binding affinity of this compound for specific muscarinic receptor subtypes is not extensively documented in the form of inhibition constants (Ki). However, functional data, such as pD2 values (the negative logarithm of the EC50), are available and provide a measure of its potency as an agonist.

| Compound | Receptor/Tissue | Assay Type | Species | Quantitative Data (pD2) | Reference |

| Guvacoline | Atrial Muscarinic Receptors | Functional Assay (Agonist Activity) | Rat | 6.09 - 8.07 | [3] |

| Guvacoline | Ileal Muscarinic Receptors | Functional Assay (Agonist Activity) | Rat | 6.09 - 8.07 | [3] |

Note: pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher pD2 values indicate greater potency.

Experimental Protocols

Competitive Radioligand Binding Assay for M3 Muscarinic Receptor

This protocol describes a method to determine the inhibition constant (Ki) of this compound for the M3 muscarinic acetylcholine receptor using a radiolabeled antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).[4][5]

Materials and Reagents:

-

This compound: (Compound of interest)

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor (CHO-M3).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific Binding (NSB) Agent: Atropine (B194438) (1 µM final concentration)

-

Scintillation Cocktail

-

96-well Filter Plates: (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)

-